1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a chlorinated pyridine moiety and an imidazolidinone structure, which may contribute to its pharmacological properties. The synthesis and characterization of this compound are crucial for understanding its applications in drug development.
The compound can be classified as a heterocyclic organic compound, specifically belonging to the imidazolidinone family. It is derived from imidazolines and pyridine derivatives, which are known for their diverse biological activities. The synthesis of this compound has been documented in various studies focusing on the development of new pharmaceuticals and agrochemicals .
The synthesis of 1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one typically involves a multi-step process. One common method includes the reaction of 6-chloropyridine with an appropriate aldehyde followed by cyclization to form the imidazolidinone structure.
Key steps in the synthesis include:
For instance, activated metals such as iron in acidic conditions have been used to facilitate reductions in similar compounds, leading to various derivatives with enhanced biological properties .
The molecular formula for 1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one is . The structure features:
The crystal structure analysis reveals bond lengths and angles that are consistent with typical values found in similar heterocycles. This structural information is critical for predicting the compound's reactivity and interaction with biological targets.
The compound may participate in various chemical reactions typical for imidazole derivatives. These include:
Studies have shown that derivatives of this compound can exhibit significant activity against certain biological targets, making them suitable candidates for further development .
The mechanism of action of 1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one likely involves interaction with specific enzymes or receptors within biological systems. For example:
Research into similar compounds indicates that their activity can be attributed to their ability to mimic natural substrates or inhibitors within biochemical pathways .
The physical properties of 1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one has potential applications in:
Further research into its biological activities could reveal additional therapeutic uses, particularly in treating conditions related to metabolic disorders or infections .
The identification of 1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one emerged from metabolic studies of the neonicotinoid insecticide imidacloprid (N-{1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide) in the early 2000s. It was first characterized as a major detoxification product in insects and mammals, formed through oxidative cleavage of the imidazolidine ring. Initial synthesis was achieved via alkaline hydrolysis of imidacloprid using NaOH in methanol under reflux conditions, yielding crystalline solids with a melting point of 416 K [2]. This discovery marked a pivotal milestone in understanding neonicotinoid biodegradation pathways, with researchers like Suchail (2001, 2004) and Schulz-Jander & Casida (2002) elucidating its role in environmental and toxicological transformations [2].
The compound’s molecular architecture (C₉H₁₀ClN₃O; MW: 211.65 g/mol) integrates two pharmacologically significant motifs: a chloropyridine ring and an imidazolidin-2-one group. X-ray crystallography reveals a dihedral angle of 76.2(1)° between these ring planes, creating a twisted conformation that influences binding interactions [2]. Key structural features include:
Table 1: Crystallographic Data for 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one
Parameter | Value |
---|---|
Crystal system | Triclinic |
Space group | P1 |
Unit cell dimensions | a = 5.9864(3) Å, b = 7.4724(5) Å, c = 11.0235(8) Å |
α = 83.103(6)°, β = 80.040(5)°, γ = 80.020(5)° | |
Volume | 476.26(5) ų |
Z | 2 |
Density | 1.476 Mg/m³ |
This conformational rigidity and intermolecular bonding profile make it a versatile scaffold for designing receptor-targeted agrochemicals, particularly those interacting with nicotinic acetylcholine receptors (nAChRs) [4] [6].
As a primary urea metabolite of imidacloprid, this compound occupies a distinct niche within neonicotinoid chemistry. Unlike its parent insecticide, which features a nitroimine (=N–NO₂) pharmacophore, the imidazolidin-2-one group confers:
Table 2: Key Neonicotinoid Analogues and Derivatives
Compound Name | Core Structure | Distinctive Feature |
---|---|---|
Imidacloprid | Nitroimine (=N–NO₂) | Broad-spectrum insecticide |
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one | Urea (N–C=O) | Primary metabolite; moderate activity |
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-iminium chloride | Iminium (=NH⁺·Cl⁻) | Reduction product; crystalline salt |
Nitenpyram | Nitromethylene | Fast-acting flea control |
Structurally, it shares the 6-chloro-3-pyridylmethyl anchoring group with commercial neonicotinoids but diverges through its saturated imidazolidinone ring. This moiety enables synthetic access to diverse analogs, including tricyclic derivatives explored in patent literature for enhanced bioactivity [6]. Recent research focuses on its role as a template for "reduced-risk" insecticides that leverage natural degradation pathways while minimizing ecological disruption [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1